molecular formula C21H21N3O4 B2530793 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methyl-3-nitrobenzamide CAS No. 851403-07-1

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methyl-3-nitrobenzamide

Cat. No.: B2530793
CAS No.: 851403-07-1
M. Wt: 379.416
InChI Key: BQZRAZXVWNUUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics, Formulation, and Safety of Insect Repellent

This review provides an overview of N,N-diethyl-3-methylbenzamide (deet), focusing on its pharmacokinetics, formulation, and safety aspects. It discusses the compound's effectiveness against various insects, factors affecting its efficacy, and safety based on human experience and animal testing. The paper emphasizes the importance of formulation techniques and new excipients to extend protection duration and minimize skin penetration of deet (Qiu, Jun, & Mccall, 1998).

Antioxidant Ethoxyquin and Its Analogues

This review covers research on ethoxyquin (EQ) and its analogues for protecting polyunsaturated fatty acids in fish meal against spontaneous combustion. It discusses the preparation of analogues, their antioxidant efficacy compared to EQ, and the transformation of EQ into oxidation products in fish meal. The study highlights the potential of these compounds for food preservation and their antioxidant properties (de Koning, 2002).

Advanced Oxidation Processes in Water Treatment

This work reviews the application of advanced oxidation processes (AOPs) for treating acetaminophen (ACT) from aqueous media, focusing on degradation kinetics, mechanisms, by-products, and biotoxicity. It emphasizes the importance of understanding these processes for enhancing the degradation efficiency of recalcitrant compounds in wastewater (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Analytical Methods for Determining Antioxidant Activity

This review critically presents important tests used to determine antioxidant activity, discussing detection mechanisms, applicability, advantages, and disadvantages. It emphasizes the need for comprehensive methods to clarify operating mechanisms and kinetics in processes involving antioxidants, suggesting a combination of chemical and electrochemical methods for enhanced analysis (Munteanu & Apetrei, 2021).

Enzymatic Remediation of Organic Pollutants

This review explores the use of enzymes and redox mediators for the degradation of organic pollutants in wastewater. It highlights the efficiency of this approach for treating recalcitrant compounds and suggests the potential for widespread application in the future, emphasizing the importance of further research in this area (Husain & Husain, 2007).

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-12-4-5-15(11-19(12)24(27)28)20(25)22-7-6-16-10-17-8-13(2)14(3)9-18(17)23-21(16)26/h4-5,8-11H,6-7H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZRAZXVWNUUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.